N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzenesulfonamide
Description
Synthesis Analysis
The synthesis of secondary amines from primary amines through compounds like N-[2-(4-Methoxyphenyl)ethyl]-4-nitrobenzenesulfonamide involves sulfonation, N-sulfonation, protection, nitrogen protection, and alkylation reactions. Kurosawa, Kan, and Fukuyama (2003) described a method that showcases the versatility of nitrobenzenesulfonamides in the preparation of secondary amines, highlighting their utility in organic synthesis (Kurosawa, Kan, & Fukuyama, 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been analyzed through crystal structure studies. Rodrigues et al. (2015) investigated the crystal structures of related compounds, revealing how different interactions, such as C—H⋯πaryl and C—H⋯O, contribute to their supramolecular architecture (Rodrigues et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of nitrobenzenesulfonamides, including their ability to undergo smooth alkylation and deprotection to yield secondary amines, are of significant interest. Fukuyama, Jow, and Cheung (1995) explored these aspects, providing insights into the reactivity and applications of these compounds in organic synthesis (Fukuyama, Jow, & Cheung, 1995).
Physical Properties Analysis
The physical properties of compounds like this compound, including their crystal packing and hydrogen bonding, play a crucial role in their structural and functional analysis. Studies such as those by Yeong et al. (2018) on related compounds emphasize the importance of these properties in understanding the compound's behavior (Yeong, Chia, Quah, & Tan, 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and functional group compatibility, of this compound derivatives have been extensively explored. Thalluri et al. (2014) discussed the synthesis and application of these compounds in the context of the Lossen rearrangement, demonstrating their versatility in organic synthesis (Thalluri, Manne, Dev, & Mandal, 2014).
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-22-14-6-2-12(3-7-14)10-11-16-23(20,21)15-8-4-13(5-9-15)17(18)19/h2-9,16H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOVAPJIFGOZQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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